molecular formula C15H12BrNO B2854619 6-Bromo-1,4-dimethyl-9H-carbazole-3-carbaldehyde CAS No. 18073-21-7

6-Bromo-1,4-dimethyl-9H-carbazole-3-carbaldehyde

Cat. No. B2854619
CAS RN: 18073-21-7
M. Wt: 302.171
InChI Key: LJFSNATUOFWLPQ-UHFFFAOYSA-N
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Description

“6-Bromo-1,4-dimethyl-9H-carbazole-3-carbaldehyde” is a chemical compound with the CAS Number: 18073-21-7 . It has a molecular weight of 302.17 and its IUPAC name is 6-bromo-1,4-dimethyl-9H-carbazole-3-carbaldehyde . The compound is a light-green to brown solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H12BrNO/c1-8-5-10(7-18)9(2)14-12-6-11(16)3-4-13(12)17-15(8)14/h3-7,17H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a light-green to brown solid . It has a molecular weight of 302.17 . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Fighting Diabetes

Carbazole derivatives, including “6-Bromo-1,4-dimethyl-9H-carbazole-3-carbaldehyde”, have gained a lot of attention in medicinal chemistry due to their wide range of biological and pharmacological properties . They have been found to play a significant role in the pathogenesis and development of diabetes . Several studies have demonstrated the ability of carbazole derivatives to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism .

Antioxidant Activity

The carbazole derivatives have shown potent antioxidant activities . They can reduce oxidative stress, which is a key factor in the development of various diseases, including diabetes, cancer, and neurodegenerative diseases .

Anti-inflammatory Activities

Carbazole derivatives also exhibit anti-inflammatory activities . They can block adrenergic hyperactivation, which is often associated with inflammation and stress responses .

Antitumor Properties

Carbazole derivatives have shown antitumor properties . They can prevent damage to pancreatic cells, which is crucial in the fight against pancreatic cancer .

Modulating Carbohydrate Metabolism

Carbazole derivatives can modulate carbohydrate metabolism . This property is particularly important in the management of diabetes, as it can help control blood glucose levels .

GPER Agonist in Breast Cancer Cells

One of the carbazole derivatives has been found to act as a GPER agonist in breast cancer cells . It triggers the rapid ERK activation in ER-negative SkBr3 cells, demonstrating a good affinity for GPER in docking studies .

Safety and Hazards

The compound has been labeled with an exclamation mark pictogram, indicating that it may be harmful if swallowed (Hazard Statement H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Future Directions

Carbazole derivatives have been studied for their potential utility as pharmaceutically active compounds . They have also been used in cancer therapy . Therefore, future research could focus on exploring the potential applications of “6-Bromo-1,4-dimethyl-9H-carbazole-3-carbaldehyde” in these areas.

properties

IUPAC Name

6-bromo-1,4-dimethyl-9H-carbazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO/c1-8-5-10(7-18)9(2)14-12-6-11(16)3-4-13(12)17-15(8)14/h3-7,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFSNATUOFWLPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1NC3=C2C=C(C=C3)Br)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1,4-dimethyl-9H-carbazole-3-carbaldehyde

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